molecular formula C17H16BrNO3 B2910436 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1794751-93-1

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2910436
CAS No.: 1794751-93-1
M. Wt: 362.223
InChI Key: FHDHGEXVWSSQHK-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate ( 1794916-03-2) is a synthetic organic compound with the molecular formula C₁₇H₁₆BrNO₃ and a molecular weight of 362.2 g/mol. This bromobenzyl-amino ester derivative serves as a valuable building block and intermediate in medicinal chemistry and organic synthesis. This compound is characterized by its multiple functional groups, which provide distinct sites for chemical reactivity. The 4-bromobenzyl moiety is of significant interest in drug discovery, particularly in the development of anticancer agents. Recent research on compounds featuring a 2-(4-bromobenzyl) tether has demonstrated their potential as dual topoisomerase I and II inhibitors , exhibiting potent antiproliferative activity against various cancer cell lines . Furthermore, the structure contains an amide linkage and an ester group, making it a potential synthon for heterocyclic chemistry, similar to related phenacyl benzoate derivatives which are used in the synthesis of complex structures like oxazoles and imidazoles . The conformational flexibility and potential for hydrogen bonding, common in this class of N-benzylamide esters, also make it a candidate for materials science applications, including the design of self-assembling molecular crystals. Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-12-2-6-14(7-3-12)17(21)22-11-16(20)19-10-13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDHGEXVWSSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzylamine with methyl 4-methylbenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted derivatives.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: These reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Benzoate Substituent Amino/Oxoethyl Substituent Yield (%) Melting Point (K) Crystallographic Data Reference
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-CH₃ 4-Bromophenyl 90.98 425–426 Monoclinic, P2₁/c, a = 5.84 Å
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate 4-Br 4-Bromophenyl 91.37 407–408 Not reported
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-OCH₃ 4-Bromophenyl - - Monoclinic, refined H-atoms
2-(3-Chloroanilino)-2-oxoethyl 4-methylbenzoate 4-CH₃ 3-Chloroanilino - - Not reported
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate 4-NH₂ 4-Bromophenyl - - Not reported

Key Observations:

Substituent Impact on Melting Points: The methyl-substituted derivative (4-CH₃) exhibits a higher melting point (425–426 K) compared to the bromo-substituted analog (407–408 K), likely due to enhanced crystallinity from the methyl group’s electron-donating effects . Methoxy (4-OCH₃) and amino (4-NH₂) groups may reduce melting points due to increased polarity or hydrogen-bonding variability, though data are unavailable for direct comparison.

Crystallographic Behavior: The 4-methylbenzoate analog crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.8368 Å, b = 8.3438 Å, and c = 27.9684 Å. Intermolecular hydrogen bonds (C–H⋯O) form a 3D network, stabilizing the lattice . In contrast, the 4-methoxy derivative’s structure includes refined H-atoms but lacks full crystallographic details .

Synthetic Yields: High yields (>90%) are consistently achieved for phenacyl esters synthesized via nucleophilic substitution between bromoethanones and benzoic acids in dimethylformamide (DMF) with potassium carbonate .

Functional Group Comparisons

  • Bromine vs.
  • Methyl vs. Methoxy : The methyl group (electron-donating) increases hydrophobicity, whereas methoxy (electron-withdrawing) may alter electronic properties, influencing photochemical stability .

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromobenzyl group attached to an amino group, with a 2-oxoethyl and a methylbenzoate moiety. The compound can be synthesized through various methods, typically involving the reaction of 4-bromobenzylamine with 4-methylbenzoic acid derivatives under specific conditions.

Synthetic Route

A common synthetic route includes:

  • Bromination of benzylamine to form 4-bromobenzylamine.
  • Nucleophilic substitution with 2-oxoethyl 4-methylbenzoate in the presence of a base such as sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in cellular pathways. The bromobenzyl group enhances binding affinity, while the amino and ester functionalities facilitate hydrogen bonding and other interactions.

In Vitro Studies

Research indicates that this compound exhibits:

  • Anti-inflammatory properties : It may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer activity : Preliminary studies show that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in vitro, supporting its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : In a controlled environment, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in MCF-7
Enzyme inhibitionModulation of enzymatic activity

Synthesis Yields

Reaction StepYield (%)
Bromination80%
Nucleophilic Substitution90%

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